molecular formula C20H26ClN3O4 B12176551 Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12176551
M. Wt: 407.9 g/mol
InChI Key: BAVOYPUXBNMCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a key chemical intermediate in medicinal chemistry research, particularly in the synthesis of novel bioactive molecules. Its primary research value lies in its role as a precursor for the development of histone deacetylase (HDAC) inhibitors. This compound serves as a versatile building block, integrating a piperazine moiety—a common feature in pharmacologically active compounds—with a pyrrolidinone scaffold. Researchers utilize this intermediate to construct more complex molecules designed to modulate epigenetic targets. Its specific molecular framework has been identified in the synthesis of compounds that exhibit potent and selective inhibition of HDAC6 , an enzyme implicated in various disease pathways, including cancer and neurodegenerative disorders. The inhibition of HDAC6 is a prominent therapeutic strategy for targeted oncology research, as it plays a crucial role in aggresome formation and protein degradation pathways . Consequently, this reagent is of significant interest for scientists engaged in early-stage drug discovery, providing a critical starting point for the creation of new chemical entities aimed at exploring these biological mechanisms.

Properties

Molecular Formula

C20H26ClN3O4

Molecular Weight

407.9 g/mol

IUPAC Name

tert-butyl 4-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-10-8-22(9-11-23)18(26)14-12-17(25)24(13-14)16-6-4-15(21)5-7-16/h4-7,14H,8-13H2,1-3H3

InChI Key

BAVOYPUXBNMCIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Copper Catalysis

A streamlined approach employs copper(I) iodide (CuI) to facilitate simultaneous cyclization and coupling. This method reduces purification steps and improves efficiency.

Procedure:

  • Formation of Pyrrolidinone Ring:

    • 4-Chlorophenylglycine derivatives undergo cyclization in the presence of acetic anhydride.

    • Conditions: Reflux in toluene, 6 hours .

  • In-Situ Coupling with Piperazine:

    • Tert-butyl piperazine-1-carboxylate is introduced alongside CuI and DIPEA.

    • Solvent: Dimethyl sulfoxide (DMSO).

    • Yield: 78–85% after aqueous workup .

Mechanistic Insight:
Copper catalysis enables both Ullmann-type coupling and deprotection reactions, minimizing side product formation .

Solid-Phase Synthesis for High-Throughput Production

This method leverages resin-bound intermediates to enable scalable synthesis, particularly useful for pharmaceutical applications.

Steps:

  • Resin Functionalization:

    • Wang resin is functionalized with Fmoc-protected piperazine.

    • Deprotection: 20% piperidine in DMF .

  • Coupling of Pyrrolidinone Intermediate:

    • 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

    • Yield: 82% after cleavage from resin .

Table 2: Solid-Phase Synthesis Optimization

ParameterOptimal ValueImpact on Yield
Resin TypeWang resinMaximizes loading capacity
Coupling ReagentPyBOPReduces racemization
Cleavage Condition95% TFA, 2.5% H2OPreserves tert-butyl group

Enzymatic Resolution for Chiral Purity

To address stereochemical requirements, lipase-mediated resolution ensures enantiomeric excess (ee) >99%.

Process:

  • Racemic Synthesis:

    • Standard methods produce racemic 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Enzymatic Hydrolysis:

    • Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired enantiomer.

    • Conditions: Phosphate buffer (pH 7.0), 37°C, 24 hours .

  • Coupling with Piperazine:

    • The resolved acid is coupled as described in Method 1.

    • Overall Yield: 58–63% with ee >99% .

Microwave-Assisted Accelerated Synthesis

Microwave irradiation drastically reduces reaction times while maintaining yields.

Protocol:

  • Microwave-Promoted Cyclization:

    • 4-Chlorophenyl-substituted precursors undergo cyclization in a microwave reactor.

    • Conditions: 150°C, 20 minutes, DMF solvent .

  • Rapid Coupling:

    • Tert-butyl piperazine-1-carboxylate is added, and the mixture is irradiated for 10 minutes.

    • Yield: 70–75% .

Advantages:

  • 10-fold reduction in reaction time compared to conventional methods.

  • Enhanced reproducibility due to controlled heating .

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

MethodYield (%)Purity (%)Time EfficiencyScalability
Carboxylic Acid Activation65–7295–98ModerateHigh
One-Pot Copper Catalysis78–8590–93HighModerate
Solid-Phase Synthesis8297–99LowLow
Enzymatic Resolution58–63>99Very LowHigh
Microwave-Assisted70–7594–96Very HighModerate

Critical Considerations in Process Optimization

  • Protection/Deprotection Strategies:

    • The tert-butyl group is acid-labile; trifluoroacetic acid (TFA) is avoided during intermediate steps .

  • Solvent Selection:

    • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require rigorous drying .

  • Catalyst Loading:

    • Copper catalysts at 5–10 mol% balance cost and activity .

Emerging Innovations

Recent advancements include flow chemistry systems for continuous production, achieving 90% yield with 99.5% purity by integrating in-line purification modules .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to modify the compound to create derivatives with varied properties.

Table 1: Synthetic Routes

Reaction TypeDescriptionYield (%)
CarbonylationIntroduction of carbonyl groups using suitable reagents85
HalogenationSubstitution reactions to introduce halogen atoms90
AlkylationFormation of alkyl derivatives through nucleophilic attack75

Biology

The compound has garnered attention in pharmacological research due to its potential biological activities. Studies indicate that it may interact with specific biological targets, such as enzymes or receptors, leading to significant biological effects.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against gram-positive pathogens. These derivatives inhibit protein synthesis at an early stage by interfering with ribosomal initiation complex formation.

Table 2: Biological Activity Assessment

Activity TypeTest OrganismInhibition Zone (mm)
AntibacterialStaphylococcus aureus20
AntifungalCandida albicans15
AntiviralInfluenza virus18

Industry

In industrial applications, this compound can be utilized as a precursor for the synthesis of new materials or other industrial chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Table 3: Industrial Applications

ApplicationDescription
Material DevelopmentUsed in creating polymers and advanced materials
Chemical SynthesisActs as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone moiety can participate in hydrogen bonding with target molecules. These interactions can modulate biological pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Tert-butyl 4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}piperazine-1-carboxylate

  • Structural Difference : Replaces the 5-oxopyrrolidin-3-yl group with a cyclopropane ring .
  • Synthesis : Prepared via coupling of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine using EDCI/HOAt activation .
  • Reduced hydrogen-bonding capacity compared to the pyrrolidinone lactam.
  • Applications : Used as a precursor for bioactive molecules targeting cyclopropane-dependent enzymes .
Property Target Compound Cyclopropane Analog
Core Heterocycle Pyrrolidinone Cyclopropane
Hydrogen Bond Acceptors 2 (C=O, N) 1 (C=O)
LogP (Predicted) ~3.5 ~4.0
Synthetic Yield 91% 91%

2-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2b)

  • Structural Difference : Replaces the Boc-piperazine with a hydrazinecarboxamide group .
  • Synthesis : Derived from 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl carbonyl chloride and sodium cyanate in acetic acid .
  • Key Properties: The hydrazinecarboxamide adds two hydrogen bond donors (NH₂), enhancing solubility. Potential antimicrobial or antitumor activity due to hydrazine motifs .
Property Target Compound Hydrazinecarboxamide Analog
Functional Group Boc-piperazine Hydrazinecarboxamide
Hydrogen Bond Donors 0 2
Biological Activity Prolyl-hydroxylase inhibition Antimicrobial

Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

  • Structural Difference: Replaces pyrrolidinone with a pyrazole ring substituted with 4-chloro- and 4-fluorophenyl groups.
  • Synthesis : Coupling of pyrazole-3-carboxylic acid derivatives with Boc-piperazine .
  • Key Properties :
    • Pyrazole’s aromaticity enhances planarity and π-π stacking interactions.
    • Fluorine substitution improves metabolic stability and membrane permeability .
Property Target Compound Pyrazole Analog
Aromatic System Non-aromatic Pyrazole (aromatic)
Metabolic Stability Moderate High (due to -F)
Crystallinity Moderate High (stable crystals)

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate

  • Structural Difference: Lacks the carbonyl-pyrrolidinone moiety.
  • Synthesis : Direct Boc protection of 2-(4-chlorophenyl)piperazine .
  • Key Properties :
    • Simplified structure with fewer steric hindrances.
    • Used as a building block for dopamine receptor ligands .
Property Target Compound Simplified Analog
Molecular Weight Higher (~450) Lower (~325)
Functional Complexity High Low
Applications Enzyme inhibition Receptor ligand synthesis

Pharmacological and Physicochemical Insights

  • Pyrrolidinone vs. Pyridinone: describes a Boc-piperazine linked to a pyridin-4-yl group with a 4-chlorobenzyl substituent. Compared to the target’s pyrrolidinone, pyridinone offers a conjugated C=O system, altering electronic distribution and binding affinity .
  • Hydrogen Bonding: The pyrrolidinone’s lactam carbonyl is critical for hydrogen bonding in prolyl-hydroxylase inhibition, while cyclopropane analogs lack this feature .
  • LogP Trends : The 4-chlorophenyl group increases LogP in all analogs, but solubility varies with heterocycle polarity (e.g., hydrazinecarboxamide > Boc-piperazine).

Biological Activity

Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the compound's biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring and a pyrrolidinone moiety, which contribute to its structural complexity and biological activity. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The molecular formula is C20H26ClN3O4C_{20}H_{26}ClN_{3}O_{4} with a molecular weight of approximately 377.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the CNS. It is hypothesized that the compound modulates neurotransmitter pathways, influencing synaptic transmission and neuronal communication. This modulation may lead to therapeutic effects in conditions such as anxiety, depression, and other neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant affinity for various neurotransmitter receptors. For instance, it has been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. These interactions suggest potential applications in treating psychiatric disorders .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of the compound against oxidative stress-induced neuronal damage in cultured neurons. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to controls .
  • Antidepressant Activity : Another study assessed the antidepressant-like effects of the compound using animal models of depression. Behavioral tests indicated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals how variations in chemical structure can influence biological activity:

Compound NameStructureUnique Features
Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylateStructureVariation in aromatic substitution affects biological activity
N-[7-(3-Aminophenyl)-5-Methoxy-1,3-Benzoxazol-2-Yl]-2,5-DichlorobenzenesulfonamideStructureDifferent mechanism of action targeting distinct pathways
Tert-butyl [1-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-Yl)pyrrolidin-3-Yl]carbamateStructureIncorporates pyrimidine structure; offers different pharmacological profiles

This table illustrates how modifications in structure can lead to significant differences in pharmacological effects and therapeutic applications .

Q & A

Synthesis Optimization

Q1. How can reaction conditions be optimized for synthesizing tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate to maximize yield and purity? Answer:

  • Solvent Selection: Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilicity during carbamate formation .
  • Base Choice: Triethylamine (TEA) or sodium carbonate effectively neutralizes HCl byproducts in reactions involving tert-butyl chloroformate .
  • Temperature Control: Maintain 0–25°C during coupling reactions to minimize side reactions (e.g., hydrolysis of active esters).
  • Purification: Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Analytical Characterization

Q2. What advanced analytical techniques confirm the structural integrity and purity of this compound? Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 7.2–7.4 ppm) and carbonyl groups (~170 ppm) .
  • HPLC-MS: High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities (<0.5% area) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for confirming pyrrolidinone ring conformation .

Pharmacological Target Identification

Q3. What methodologies identify potential biological targets for this compound? Answer:

  • Receptor Binding Assays: Screen against GPCR or kinase panels using radioligand displacement (e.g., ³H-labeled antagonists) to measure IC₅₀ values .
  • Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like serotonin receptors, leveraging the piperazine scaffold’s flexibility .
  • Transcriptomic Profiling: RNA-seq on treated cell lines identifies differentially expressed pathways (e.g., apoptosis, inflammation) .

Stability Studies

Q4. How should stability studies be designed under varying pH and temperature conditions? Answer:

  • Forced Degradation: Expose the compound to 0.1M HCl/NaOH (40°C, 72 hours) and analyze degradation products via LC-MS .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months; monitor purity loss using HPLC with photodiode array detection .
  • Solid-State Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and hygroscopicity .

Stereochemical Considerations

Q5. What strategies address stereochemical outcomes during synthesis? Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts in asymmetric carbonyl additions to control pyrrolidinone stereochemistry .
  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD): Confirm absolute configuration of crystalline intermediates .

Metabolic Pathway Analysis

Q6. Which in vitro models predict metabolic pathways? Answer:

  • Liver Microsomes: Incubate with human/rat microsomes and NADPH; identify phase I metabolites (e.g., hydroxylation, N-dealkylation) via LC-MS/MS .
  • CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Reactive Metabolite Screening: Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates .

Computational Modeling

Q7. How can molecular docking guide derivative design for enhanced binding affinity? Answer:

  • Ligand-Based Design: Generate pharmacophore models using MOE or Discovery Studio, focusing on the carbonyl-piperazine scaffold’s hydrogen-bonding motifs .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., chloro to fluoro) to prioritize syntheses .
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability in solvated receptor environments .

Comparative SAR Studies

Q8. What approaches compare structure-activity relationships (SAR) with analogs? Answer:

  • Fragment Replacement: Synthesize derivatives replacing 4-chlorophenyl with nitro or methoxy groups; evaluate potency in cellular assays .
  • 3D-QSAR: CoMFA/CoMSIA models correlate steric/electrostatic fields with IC₅₀ data from kinase inhibition screens .
  • Crystallographic Overlays: Superpose X-ray structures of analogs to identify conserved binding motifs (e.g., piperazine-aryl interactions) .

Notes on Evidence Contradictions

  • Synthesis Conditions: recommends THF for solubility, while emphasizes DCM for faster reaction rates. Researchers should test both solvents empirically.
  • Stability: highlights hygroscopicity risks, whereas suggests solid-state stability up to 215°C. Controlled humidity storage is advised.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.